Chemical structure and properties of 4-(1,1-Difluoropropyl)phenol
Chemical structure and properties of 4-(1,1-Difluoropropyl)phenol
An In-depth Technical Guide to 4-(1,1-Difluoropropyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(1,1-Difluoropropyl)phenol, a fluorinated organic compound of increasing interest to the scientific and drug development communities. The strategic incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making fluorinated building blocks like this one valuable tools in medicinal chemistry.[1][2] This document details the compound's chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic characterization. It further explores the influence of the 1,1-difluoropropyl group on the molecule's reactivity and discusses its potential applications as a bioisostere and a key intermediate in the synthesis of complex target molecules.
Chemical Identity and Physicochemical Properties
4-(1,1-Difluoropropyl)phenol is a derivative of phenol where the hydrogen atom at the para position is substituted with a 1,1-difluoropropyl group. This substitution imparts unique properties that distinguish it from its non-fluorinated analogs.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1,1-Difluoropropyl)phenol |
| CAS Number | 1892511-05-5[3] |
| Molecular Formula | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol |
The introduction of the gem-difluoro motif has profound electronic and conformational effects. Fluorine is the most electronegative element, and its presence significantly alters the local electronic environment. The two fluorine atoms on the benzylic carbon act as strong electron-withdrawing groups through the inductive effect (-I), which can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Not available | Data not found in public literature. |
| Boiling Point | Not available | Data not found in public literature. |
| pKa (Acidic) | ~9.5 - 10.0 | Predicted. The difluoroalkyl group's electron-withdrawing nature is expected to lower the pKa relative to 4-propylphenol, making it slightly more acidic. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Predicted. Fluorination often increases lipophilicity.[1][2] |
Synthesis and Mechanistic Insights
The synthesis of 4-(1,1-difluoropropyl)phenol typically involves the fluorination of a suitable ketone precursor, 4-propionylphenol (also known as 4'-hydroxypropiophenone). The choice of fluorinating agent is critical to achieving the desired gem-difluorination without promoting unwanted side reactions.
Recommended Synthetic Protocol: Deoxofluorination
The most common and effective method is the deoxofluorination of the corresponding ketone. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are standard choices for this transformation.
Reaction Scheme: 4-(1-Oxopropyl)phenol → 4-(1,1-Difluoropropyl)phenol
Step-by-Step Methodology:
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Reaction Setup: In a fume hood, a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-propionylphenol and an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon to exclude atmospheric moisture, which can hydrolyze the fluorinating agent.
-
Cooling: The reaction mixture is cooled to 0 °C or -78 °C (using a dry ice/acetone bath) depending on the reactivity of the chosen fluorinating agent. This is a critical step to control the exothermicity of the reaction and minimize byproduct formation.
-
Reagent Addition: The fluorinating agent (e.g., DAST, ~2.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the ketone via the dropping funnel over 30-60 minutes.
-
Causality Insight: A slight excess of the fluorinating agent is used to ensure complete conversion of the ketone. Slow, controlled addition at low temperature is paramount to prevent runaway reactions and the formation of elimination byproducts (e.g., vinyl fluorides).
-
-
Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours (typically 12-24 hours). Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts and unreacted fluorinating agent.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-(1,1-difluoropropyl)phenol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(1,1-Difluoropropyl)phenol.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the final compound.[4][5][6]
Table 3: Key Spectroscopic Data for Structural Elucidation
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) between δ 6.8-7.3 ppm. Propyl CH₂: A triplet of triplets around δ 2.1-2.4 ppm. Propyl CH₃: A triplet around δ 0.9-1.1 ppm. Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic C-O: ~δ 155-158 ppm. Aromatic C-CF₂: ~δ 125-130 ppm (triplet due to C-F coupling). Aromatic CH: ~δ 115-130 ppm. CF₂ Carbon: A triplet with a large coupling constant (¹JCF) around δ 120-125 ppm. Propyl CH₂: ~δ 30-35 ppm (triplet due to C-F coupling). Propyl CH₃: ~δ 8-12 ppm. |
| ¹⁹F NMR | A single signal (triplet due to coupling with adjacent CH₂ protons) in the typical range for alkyl-CF₂- groups. |
| FT-IR | O-H Stretch: Broad band, ~3200-3600 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-F Stretch: Strong, characteristic bands, ~1000-1200 cm⁻¹. C-O Stretch: ~1200-1260 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 172. Fragmentation: Loss of ethyl (C₂H₅) to give a fragment at m/z = 143. |
Reactivity and Impact on Molecular Properties
The 1,1-difluoropropyl group significantly modulates the electronic properties of the phenol moiety.
Electronic Effects
The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. This has two primary consequences:
-
Increased Acidity: The withdrawal of electron density stabilizes the corresponding phenoxide anion, making the phenolic proton more acidic compared to non-fluorinated 4-propylphenol.
-
Ring Deactivation: The aromatic ring becomes less electron-rich, which deactivates it towards electrophilic aromatic substitution reactions (e.g., nitration, bromination) compared to phenol or alkylphenols.[7][8] However, the hydroxyl group remains a strong ortho, para-director.
Caption: Influence of the difluoropropyl group on chemical properties.
Applications in Research and Drug Development
Fluorinated motifs are integral to modern medicinal chemistry. The difluoromethyl (CF₂H) and related difluoroalkyl groups are recognized as valuable bioisosteres.[2][9][10]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a difluoro group at a potential site of oxidative metabolism (e.g., a benzylic position) can block enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Bioisosterism: The CF₂H group is sometimes considered a bioisostere for hydroxyl (OH) or thiol (SH) groups due to its ability to act as a hydrogen bond donor.[10] While the CF₂-Alkyl group does not have this property, it can modulate lipophilicity and conformation in ways that enhance binding affinity to target proteins.
-
Tuning Physicochemical Properties: As discussed, the group alters pKa and lipophilicity (LogP). This allows medicinal chemists to fine-tune these properties to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Intermediate: 4-(1,1-Difluoropropyl)phenol serves as a key building block. The phenolic hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters) or used in coupling reactions to construct more complex molecules for drug discovery programs.[11][12]
Safety and Handling
As with all laboratory chemicals, 4-(1,1-Difluoropropyl)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
4-(1,1-Difluoropropyl)phenol is a valuable and versatile fluorinated building block. Its unique electronic properties, stemming from the gem-difluoro substitution, make it a powerful tool for modulating the acidity, lipophilicity, and metabolic stability of parent molecules. The robust synthetic protocols for its preparation and its utility as a synthetic intermediate ensure its continued relevance in academic research and industrial drug discovery efforts.
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